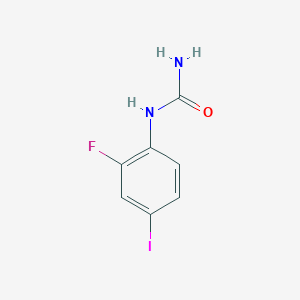

(2-Fluoro-4-iodophenyl)-urea

Description

BenchChem offers high-quality (2-Fluoro-4-iodophenyl)-urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Fluoro-4-iodophenyl)-urea including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-fluoro-4-iodophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FIN2O/c8-5-3-4(9)1-2-6(5)11-7(10)12/h1-3H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGNHHYFNWJTWLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)F)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FIN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

By Products from Urea Synthesis:

The parent compound is typically synthesized by reacting 2-fluoro-4-iodoaniline (B146158) with an isocyanate precursor. Using reagents like triphosgene (B27547) or carbonyldiimidazole (CDI) can lead to the formation of symmetrical diarylureas if the reaction is not carefully controlled. nih.gov

Mechanism of Symmetrical Urea (B33335) Formation: If the amine is added to the CDI, for instance, it can form a carbamoylimidazole intermediate. A second molecule of the amine can then react with this intermediate, displacing imidazole (B134444) to form the desired urea. However, if excess amine is present or if the intermediate is unstable, it can lead to side reactions where the amine reacts with itself, forming a symmetrical urea.

By Products from Derivatization Reactions:

During palladium-catalyzed coupling reactions, several side-products can be formed through competing mechanistic pathways.

Dehalogenation (Proto-deiodination): A common by-product in Suzuki and other cross-coupling reactions is the replacement of the iodine atom with a hydrogen atom, yielding (2-Fluorophenyl)-urea. This can occur if the transmetalation step is slow or inefficient, allowing the arylpalladium(II) halide intermediate to undergo side reactions, such as reaction with trace amounts of water or other proton sources in the reaction mixture. researchgate.net

Homocoupling: The formation of biaryl compounds derived from the starting material or the coupling partner can also occur. For example, the homocoupling of the boronic acid reagent (R-B(OH)₂) can produce an R-R dimer. Similarly, the (2-Fluoro-4-iodophenyl)-urea can undergo homocoupling to form a symmetrical biphenyl (B1667301) derivative. This is often promoted by the presence of oxygen or side reactions of the palladium catalyst.

Biuret (B89757) Formation: The N-H protons of the urea (B33335) moiety are weakly acidic and can be deprotonated by strong bases. The resulting urea anion is nucleophilic and can react with electrophiles. For example, in the presence of excess isocyanate starting material during the initial synthesis, or under certain basic conditions during derivatization, the urea can react to form biuret derivatives, which involves the acylation of the urea nitrogen. mdpi.com

Table 2: Common By-products and Their Formation Mechanisms

| By-product | Reaction Type | Mechanistic Origin |

| Symmetrical Diarylurea | Urea Synthesis | Incorrect order of addition or stoichiometry with reagents like CDI, leading to the reaction of two amine molecules. |

| (2-Fluorophenyl)-urea | Pd-Catalyzed Coupling | Proto-deiodination of the arylpalladium(II) intermediate before transmetalation can occur. researchgate.net |

| Biphenyl Homocoupling Products | Pd-Catalyzed Coupling | Oxidative coupling of two aryl halide molecules or two organoboron molecules. |

| Biuret Derivatives | Urea Synthesis / Derivatization | Nucleophilic attack of the urea nitrogen on an electrophile (e.g., isocyanate), leading to N-acylation. mdpi.com |

Structural Characterization and Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic compounds, offering unparalleled detail about the atomic arrangement and electronic environment within a molecule. For (2-Fluoro-4-iodophenyl)-urea, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its constitution.

¹H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy provides crucial information about the number, environment, and connectivity of hydrogen atoms in (2-Fluoro-4-iodophenyl)-urea. The aromatic region of the spectrum is of particular interest, revealing the substitution pattern of the phenyl ring. The protons on the phenyl ring exhibit characteristic chemical shifts and coupling patterns influenced by the electron-withdrawing effects of the fluorine and iodine atoms, as well as the urea (B33335) moiety.

The chemical shifts for the protons on the substituted phenyl ring are expected to be downfield due to the deshielding effects of the halogen substituents. The proton ortho to the fluorine atom will likely show a doublet of doublets due to coupling with the fluorine and the adjacent proton. Similarly, the other aromatic protons will display splitting patterns corresponding to their coupling with neighboring protons and the fluorine atom. The protons of the urea group (-NH-CO-NH₂) will appear as distinct signals, often broadened due to quadrupole effects of the nitrogen atoms and chemical exchange.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Aromatic CH | 7.0 - 8.5 | m | J(H,H), J(H,F) |

| Urea NH | 5.0 - 8.0 | br s | - |

| Urea NH₂ | 5.0 - 8.0 | br s | - |

| Note: Expected values are based on general principles and data for similar structures. Actual values may vary depending on the solvent and other experimental conditions. |

¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of (2-Fluoro-4-iodophenyl)-urea. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.

The carbon atom of the carbonyl group in the urea moiety is expected to have a characteristic downfield chemical shift, typically in the range of 150-170 ppm. chemicalbook.comhmdb.ca The aromatic carbons will appear in the region of 100-150 ppm. The carbon atoms directly bonded to the fluorine and iodine will exhibit significant shifts; the C-F carbon will show a large one-bond C-F coupling constant, while the C-I carbon signal may be broadened due to the quadrupolar effect of the iodine atom.

| Carbon | Expected Chemical Shift (ppm) | Expected C-F Coupling (Hz) |

| C=O (Urea) | 150 - 170 | - |

| C-F | 155 - 165 | ¹J(C,F) ≈ 240-260 |

| C-I | 85 - 95 | - |

| Aromatic CH | 110 - 140 | J(C,F) |

| Aromatic C-N | 135 - 145 | J(C,F) |

| Note: Expected values are based on general principles and data for similar structures. Actual values may vary depending on the solvent and other experimental conditions. |

¹⁹F NMR Spectroscopic Investigations of Fluorinated Moieties

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for studying fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org This makes it an invaluable tool for characterizing the fluorine-containing moiety in (2-Fluoro-4-iodophenyl)-urea. nih.gov The ¹⁹F chemical shift is highly sensitive to the electronic environment, providing a precise probe of the molecular structure. huji.ac.ilnih.gov

The ¹⁹F NMR spectrum of (2-Fluoro-4-iodophenyl)-urea will show a single resonance corresponding to the fluorine atom on the phenyl ring. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring bearing an iodine atom and a urea group. Furthermore, the signal will be split into a multiplet due to coupling with the adjacent aromatic protons. The magnitude of these coupling constants (J-coupling) provides through-bond connectivity information.

| Parameter | Expected Value |

| ¹⁹F Chemical Shift | Specific to the compound's electronic structure |

| Coupling to ortho-H | ³J(F,H) ≈ 8-10 Hz |

| Coupling to meta-H | ⁴J(F,H) ≈ 4-6 Hz |

| Note: Expected values are based on general principles for fluorinated aromatic compounds. |

Isotope-Enriched NMR (e.g., ¹⁵N NMR) for Urea Moiety Elucidation

While natural abundance ¹⁵N NMR is feasible, it often suffers from low sensitivity. Isotopic enrichment with ¹⁵N can significantly enhance the signal, allowing for detailed investigation of the urea moiety. nih.gov ¹⁵N NMR can provide information on the electronic environment of the nitrogen atoms and can be used to study hydrogen bonding and tautomeric equilibria.

In the case of (2-Fluoro-4-iodophenyl)-urea, two distinct ¹⁵N signals would be expected, one for the nitrogen atom attached to the phenyl ring and one for the terminal NH₂ group. The chemical shifts of these nitrogens would be influenced by the electronic effects of their substituents. Coupling between ¹⁵N and ¹H nuclei can also be observed, providing further structural confirmation. nih.gov

Two-Dimensional (2D) NMR Correlation Spectroscopy for Structural Assignment

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning ¹H and ¹³C signals and for determining the connectivity of atoms within the molecule. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in the complete structural elucidation of (2-Fluoro-4-iodophenyl)-urea.

COSY: This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the phenyl ring.

HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of the ¹³C signals for the protonated carbons.

HMBC: This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the quaternary carbons (C-F, C-I, and the carbonyl carbon) by observing their long-range correlations with nearby protons. For instance, correlations between the urea protons and the carbonyl carbon, as well as between the aromatic protons and the carbons of the phenyl ring, would be expected.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their bonding environments. encyclopedia.pub

In the IR spectrum of (2-Fluoro-4-iodophenyl)-urea, characteristic absorption bands are expected for the N-H stretching vibrations of the urea group (typically in the range of 3200-3500 cm⁻¹). The C=O stretching vibration of the urea carbonyl group will give rise to a strong absorption band, usually around 1650-1700 cm⁻¹. nih.gov Aromatic C-H and C=C stretching vibrations will also be present. The C-F and C-I stretching vibrations will appear at lower frequencies.

Raman spectroscopy provides complementary information. The C=O stretching vibration is also observable in the Raman spectrum. Aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of the C-I bond may also be more readily observed in the Raman spectrum compared to the IR. By comparing the IR and Raman spectra, a more complete vibrational assignment can be achieved. nih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum |

| N-H (Urea) | Stretching | 3200 - 3500 | IR, Raman |

| C=O (Urea) | Stretching | 1650 - 1700 | IR, Raman |

| C=C (Aromatic) | Stretching | 1450 - 1600 | IR, Raman |

| C-N (Urea) | Stretching | 1350 - 1450 | IR, Raman |

| C-F | Stretching | 1100 - 1300 | IR |

| C-I | Stretching | 500 - 600 | IR, Raman |

| Note: These are general ranges and the exact positions of the bands will depend on the specific molecular environment. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It can also provide structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of (2-Fluoro-4-iodophenyl)-urea. For the molecular formula C₇H₆FIN₂O, the theoretical exact mass can be calculated and compared to the experimental value obtained from HRMS. mdpi.com

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₆FIN₂O |

| Calculated Exact Mass | 281.9563 u |

| Expected [M+H]⁺ Ion | 282.9641 m/z |

The observation of the molecular ion peak with high mass accuracy in an HRMS experiment would confirm the elemental composition of the synthesized compound.

Liquid chromatography-mass spectrometry combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing the purity of a sample of (2-Fluoro-4-iodophenyl)-urea and for identifying any related impurities or degradation products. In a typical LC-MS analysis, the compound would be separated on a reversed-phase column (e.g., C18) and then introduced into the mass spectrometer. The resulting chromatogram would show a major peak corresponding to (2-Fluoro-4-iodophenyl)-urea at a specific retention time, and the mass spectrum of this peak would confirm its identity.

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state.

From this related structure, the following can be inferred for the (2-fluoro-4-iodophenyl) fragment:

Planarity: The phenyl ring is expected to be planar.

Bond Lengths and Angles: The C-F and C-I bond lengths, as well as the bond angles within the aromatic ring, can be precisely measured. These values are influenced by the electronic effects of the substituents.

Intermolecular Interactions: The crystal packing will be determined by intermolecular forces such as hydrogen bonding (involving the urea N-H and C=O groups) and halogen bonding (involving the iodine atom). The urea moiety is known to form strong hydrogen-bonded dimers or chains in the solid state. researchgate.net

| Parameter | Typical Value |

|---|---|

| C-F Bond Length | ~1.35 Å |

| C-I Bond Length | ~2.10 Å |

| Dihedral Angle (Phenyl Ring vs. Urea Plane) | Variable, influences conjugation |

The orientation of the (2-fluoro-4-iodophenyl) group relative to the urea functional group is of particular interest, as the dihedral angle between the plane of the phenyl ring and the plane of the urea group will affect the degree of electronic conjugation between them.

Powder X-ray Diffraction (PXRD) for Polymorphic and Solvate Analysis

Powder X-ray Diffraction (PXRD) is a powerful, non-destructive technique used to analyze microcrystalline materials. It is particularly valuable for identifying different solid forms of a compound, such as polymorphs (different crystal structures of the same compound) and solvates (crystals containing stoichiometric amounts of solvent). researchgate.netresearchgate.net

The analysis involves irradiating a powdered sample with monochromatic X-rays and measuring the intensity of the scattered radiation as a function of the scattering angle (2θ). The resulting diffractogram is a unique fingerprint for a specific crystalline phase. nih.gov

For (2-Fluoro-4-iodophenyl)-urea, a polymorphism and solvate screening study would involve crystallizing the compound from a variety of different solvents (e.g., methanol, ethanol, acetone, tetrahydrofuran, dimethyl sulfoxide). nih.govchemrxiv.org Each solid sample obtained would be analyzed by PXRD.

Polymorph Identification : If crystallization from different solvents yields distinct PXRD patterns, this indicates the existence of multiple polymorphic forms. Each polymorph will have a unique set of peak positions and relative intensities. researchgate.net

Solvate Analysis : If a new crystalline form is a solvate, its PXRD pattern will differ from that of the unsolvated forms. The presence of the solvent can be confirmed using complementary techniques like thermogravimetric analysis (TGA), which would show a mass loss corresponding to the desolvation event upon heating. nih.gov

By comparing the experimental PXRD pattern of a bulk sample to one calculated from single-crystal X-ray data, the phase purity of the sample can be confirmed. researchgate.net This comparison is crucial in pharmaceutical development and materials science to ensure control over the solid form of a compound. mdpi.com

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies (Ab Initio and Density Functional Theory)

Quantum chemical methods, such as ab initio calculations and Density Functional Theory (DFT), form the bedrock of modern computational chemistry. These approaches are used to solve the molecular Schrödinger equation, providing fundamental information about the electronic structure and energy of (2-Fluoro-4-iodophenyl)-urea.

A foundational step in any theoretical analysis is geometry optimization, which identifies the most stable three-dimensional arrangement of the molecule's atoms. This process minimizes the molecule's energy by adjusting bond lengths, bond angles, and dihedral (torsional) angles. For (2-Fluoro-4-iodophenyl)-urea, this would determine the precise orientation of the urea (B33335) moiety relative to the phenyl ring, taking into account the steric and electronic influences of the fluorine and iodine substituents.

Conformational analysis further investigates the molecule's flexibility by identifying various low-energy conformers and the energy barriers that separate them. This is crucial for understanding how the molecule might change its shape to interact with biological targets or other molecules. DFT methods, such as B3LYP with a 6-311+G(d,p) basis set, are frequently used to perform accurate geometry optimizations. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for (2-Fluoro-4-iodophenyl)-urea This table is presented for illustrative purposes to show the type of data generated from a DFT calculation. The values are not from a published study.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C=O | 1.24 |

| C-N (Urea) | 1.37 | |

| N-H | 1.02 | |

| C-F (Aromatic) | 1.36 | |

| C-I (Aromatic) | 2.09 | |

| Bond Angle (°) | N-C-N | 118.2 |

| O=C-N | 121.0 | |

| C-C-F | 119.8 | |

| C-C-I | 120.5 | |

| Dihedral Angle (°) | C-C-N-C (Ring-Urea) | 25.0 |

The electronic properties of a molecule dictate its reactivity. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). malayajournal.org The HOMO represents the region from which an electron is most easily donated, indicating nucleophilic potential, while the LUMO is the most favorable region for accepting an electron, indicating electrophilic potential. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, serves as an important measure of the molecule's kinetic stability and chemical reactivity. semanticscholar.org A larger gap typically corresponds to a more stable and less reactive molecule. malayajournal.org

The Molecular Electrostatic Potential (MEP) surface provides a visual map of the charge distribution across the molecule. ajchem-a.com It helps to identify sites that are prone to electrophilic or nucleophilic attack. In the MEP map of (2-Fluoro-4-iodophenyl)-urea, regions of negative potential (electron-rich), shown in red, would be expected around the highly electronegative oxygen and fluorine atoms. Regions of positive potential (electron-poor), shown in blue, would likely be located around the hydrogen atoms of the urea's amine groups. ajchem-a.comresearchgate.net

Table 2: Illustrative Frontier Orbital Energies for (2-Fluoro-4-iodophenyl)-urea This table is for illustrative purposes only.

| Parameter | Energy (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 5.3 |

Spectroscopic Property Prediction and Interpretation (NMR, IR, UV-Vis)

Computational methods can accurately predict spectroscopic properties, which is invaluable for interpreting and assigning experimental data.

Infrared (IR) Spectroscopy : The calculation of vibrational frequencies helps in the assignment of bands in an experimental FT-IR spectrum to specific molecular motions, such as the stretching of the C=O bond or the bending of N-H bonds. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : Using techniques like the Gauge-Independent Atomic Orbital (GIAO) method, the chemical shifts for 1H and 13C nuclei can be predicted. researchgate.net This aids in the structural elucidation and confirmation of the compound.

UV-Vis Spectroscopy : Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions responsible for UV-Vis absorption. researchgate.net These calculations yield the absorption wavelengths (λmax) and oscillator strengths, which can be directly compared with experimental spectra.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum mechanics focuses on static electronic structures, molecular dynamics (MD) simulations provide insight into the time-dependent behavior of molecules. nih.gov MD simulations track the movements of atoms over time by solving Newton's equations of motion. A simulation of (2-Fluoro-4-iodophenyl)-urea, often in the presence of an explicit solvent like water, can reveal its conformational dynamics, flexibility, and how it interacts with its environment. nih.gov This is particularly useful for understanding the formation and stability of hydrogen bonds between the urea group and solvent molecules, which can significantly influence the compound's properties and behavior in solution. nih.gov

Research on (2-Fluoro-4-iodophenyl)-urea Remains Limited in Computational Chemistry

Despite its relevance in medicinal chemistry, in-depth computational and theoretical investigations into the specific conformational properties of (2-fluoro-4-iodophenyl)-urea, particularly concerning its dihedral angles and their dependence on the chemical environment, are not extensively available in publicly accessible scientific literature. While the broader class of urea derivatives has been subject to structural analysis, detailed quantum chemical calculations and molecular modeling studies focused solely on this halogenated phenylurea are scarce.

The conformational flexibility of urea derivatives is a key determinant of their biological activity, influencing how they interact with target proteins. This flexibility is largely defined by the dihedral angles between the phenyl ring and the urea moiety. Understanding these torsional parameters is crucial for rational drug design and for predicting the binding affinity and efficacy of potential drug candidates.

Theoretical studies on similar molecules often employ methods like Density Functional Theory (DFT) to calculate the potential energy surface as a function of specific dihedral angles. These calculations can predict the most stable conformations in the gas phase and can be extended to simulate the effects of different solvent environments. Such studies provide valuable insights into how intermolecular interactions, such as hydrogen bonding with solvent molecules, can influence the rotational barriers and equilibrium geometries of the molecule.

For instance, research on other substituted phenylureas has shown that the nature and position of substituents on the aromatic ring can significantly impact the preferred dihedral angle. Electron-withdrawing groups, such as the fluorine and iodine atoms in (2-fluoro-4-iodophenyl)-urea, are expected to influence the electronic distribution and steric hindrance around the N-phenyl bond, thereby affecting its rotational freedom.

However, without specific studies on (2-fluoro-4-iodophenyl)-urea, any discussion on its dihedral angles remains speculative and based on generalizations from related compounds. The generation of precise data, including interactive data tables of dihedral angles in various environments, necessitates dedicated computational research that, as of now, does not appear to be published. Such research would be invaluable for a more complete understanding of the structure-activity relationship of this compound and for the future design of novel therapeutics.

Reactivity and Reaction Mechanisms

Substitution Reactions at the Aryl Halide Position

The carbon-halogen bonds on the phenyl ring are primary sites for substitution reactions. The iodine atom, being larger and less electronegative than fluorine, forms a weaker C-I bond, making it the more common leaving group in both nucleophilic substitution and cross-coupling reactions.

Nucleophilic Substitution Reactions

Aryl halides, particularly those activated by electron-withdrawing groups, can undergo nucleophilic aromatic substitution (SNAr). libretexts.orglibretexts.org In (2-Fluoro-4-iodophenyl)-urea, the urea (B33335) group and the fluorine atom influence the electron density of the aromatic ring. The iodine at the para-position is the most probable site for nucleophilic attack. The general mechanism involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the halide ion. libretexts.orglibretexts.org

The reaction is favorable when the ring is substituted with electron-withdrawing groups at positions ortho or para to the leaving group, as these help to stabilize the negative charge of the intermediate. libretexts.org While the urea moiety's electronic effect can be complex, the electronegative fluorine atom ortho to the urea linkage contributes to the activation of the ring towards nucleophilic attack. Common nucleophiles for these reactions include alkoxides, amines, and thiols. For instance, the iodine atom can be replaced by other substituents through reactions with reagents like sodium azide.

Cross-Coupling Reactions (e.g., Suzuki, Heck) for Complex Structure Formation

The C-I bond in (2-Fluoro-4-iodophenyl)-urea is an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental for building more complex molecular architectures. researchgate.net The general reactivity order for halogens in these reactions is I > Br > Cl > F, making the iodine atom the exclusive site of reaction under typical conditions. nih.gov

Suzuki Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is highly versatile for forming new carbon-carbon bonds. The iodinated precursor readily engages in Suzuki cross-coupling, allowing for the introduction of various aryl or alkyl groups. researchgate.net

Heck Reaction: The Heck, or Mizoroki-Heck, reaction couples the aryl iodide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgthieme-connect.de This reaction typically shows high selectivity for the trans product. organic-chemistry.org The use of (2-Fluoro-4-iodophenyl)-urea as a substrate in Heck reactions allows for the introduction of vinyl groups, further functionalizing the molecule. rsc.org

| Reaction Type | Coupling Partner | Typical Catalyst | Typical Base | Product Type |

|---|---|---|---|---|

| Suzuki | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Pd(OAc)₂ | Na₂CO₃, K₃PO₄ | Biaryl-urea derivative |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, K₂CO₃ | Alkenyl-substituted phenylurea |

Oxidation and Reduction Pathways

The functional groups within (2-Fluoro-4-iodophenyl)-urea present opportunities for oxidation and reduction, although these are less central to its common applications than cross-coupling reactions.

Oxidation: The urea moiety itself is generally stable to oxidation. However, advanced oxidation processes, potentially involving hydroxyl radicals, could lead to degradation of the molecule. psu.edu The aromatic ring can be susceptible to oxidation under harsh conditions, but this is typically not a selective transformation.

Reduction: The aryl iodide can be subject to reduction. Catalytic hydrogenation (e.g., using H₂ over Pd/C) could potentially lead to the reductive de-iodination of the molecule, yielding (2-Fluorophenyl)-urea. This process would replace the iodine atom with a hydrogen atom.

Urea Moiety Reactivity

The urea functional group (-NH-C(O)-NH-) is a critical component of the molecule's structure and reactivity, particularly in its biological applications where it can act as a hydrogen bond donor and acceptor. nih.gov

Nucleophilic Reactivity of the Urea Nitrogen

The nitrogen atoms of the urea group possess lone pairs of electrons, rendering them nucleophilic. However, the delocalization of these lone pairs into the adjacent carbonyl group reduces their nucleophilicity compared to a simple amine. Despite this, they can participate in reactions such as N-alkylation or N-acylation under appropriate conditions. The reactivity is influenced by the electronic nature of the attached aryl group. The electron-withdrawing character of the 2-fluoro-4-iodophenyl group further diminishes the nucleophilicity of the adjacent nitrogen atom.

Influence of Conformational Preferences on Reactivity

The three-dimensional conformation of diaryl ureas can significantly impact their reactivity and ability to bind to biological targets like protein kinases. The planarity of the urea group and the rotational freedom around the N-aryl bond determine the relative orientation of the phenyl ring. Intramolecular hydrogen bonding can also play a role in stabilizing certain conformations. For instance, a hydrogen bond between a urea N-H and the ortho-fluorine atom could influence the molecule's preferred shape. nih.gov This conformational preference is crucial as the specific arrangement of hydrogen bond donors and acceptors, along with the hydrophobic aryl groups, dictates the strength and specificity of interactions with enzyme active sites.

Elucidation of Mechanism of Formation for Derivatives and By-products

The reactivity of (2-Fluoro-4-iodophenyl)-urea is fundamentally dictated by the interplay of its three key structural features: the urea moiety, the fluorine atom, and the iodine atom. The formation of its derivatives and associated by-products can be understood by examining the mechanistic pathways available to these functional groups, primarily palladium-catalyzed cross-coupling reactions at the carbon-iodine bond and, under certain conditions, nucleophilic aromatic substitution (SNAr) at the carbon-fluorine bond. Furthermore, side reactions involving the urea group itself or arising from the primary reaction pathways contribute to the formation of by-products.

Mechanistic Pathways for Derivative Formation

The primary routes for creating derivatives from (2-Fluoro-4-iodophenyl)-urea involve selective reactions at the C-I and C-F bonds. The regioselectivity of these transformations is governed by the inherent electronic properties of the substituted phenyl ring.

Derivatization and Analog Synthesis for Structure Activity Relationship Sar Studies

Design and Synthesis of Substituted (2-Fluoro-4-iodophenyl)-urea Analogs

The design and synthesis of analogs of (2-Fluoro-4-iodophenyl)-urea involve strategic modifications at three key positions: the urea (B33335) linker, the urea nitrogen atoms, and the aryl/heteroaryl moieties.

The urea linker is a critical component for establishing interactions with biological targets, and its modification can significantly impact a compound's properties. researchgate.net Strategies for modifying the urea linker include altering its length, incorporating it into cyclic structures, and introducing olefinic moieties. These changes can fine-tune the molecule's conformation, flexibility, and hydrogen bonding capabilities, which are crucial for drug-target interactions. researchgate.net For instance, the introduction of a more rigid cyclic urea structure can lock the molecule into a bioactive conformation, potentially increasing its potency. Conversely, extending the linker length might allow the molecule to access deeper binding pockets within a target protein. The incorporation of an E-styryl unit into an aryl urea scaffold has been shown to enhance dual biological activity in certain contexts. nih.gov

Substitution on the nitrogen atoms of the urea moiety plays a key role in the conformational preferences of urea derivatives. nih.gov For N,N'-diphenylureas, a trans,trans conformation is generally favored in both solution and solid states. nih.gov However, the introduction of N-methyl groups can shift this preference to a cis,cis conformation. nih.gov Such conformational changes can profoundly affect how the molecule interacts with its biological target. SAR studies have demonstrated that specific substitutions on the urea nitrogen can be critical for inhibitory potency. nih.gov For example, in one study, a terminal diaryl urea moiety with a chlorine atom at the ortho-position of the urea group was found to be optimal for high inhibitory potency against certain kinases. nih.gov

Replacing the phenyl ring not bearing the fluoro and iodo substituents with various aryl or heteroaryl groups is a common strategy to explore new interactions with the target protein and to modulate the physicochemical properties of the compound. The nature of the substituent on this ring, such as its electronic properties (electron-donating or electron-withdrawing) and its steric bulk, can significantly influence biological activity. nih.gov For instance, the introduction of halogen atoms on the aromatic ring of urea/thiourea derivatives has been shown to be essential for good activity in some studies. researchgate.net Docking studies of various aryl urea derivatives have shown that these aromatic rings interact with hydrophobic grooves of target proteins. nih.gov

Strategies for Incorporating the (2-Fluoro-4-iodophenyl) Moiety into Larger Scaffolds

The (2-Fluoro-4-iodophenyl) moiety can serve as a crucial building block for the synthesis of more complex and larger molecules, including various heterocyclic systems. This approach aims to combine the favorable properties of the (2-Fluoro-4-iodophenyl)-urea structure with other pharmacologically active scaffolds.

The (2-Fluoro-4-iodophenyl)-urea can be utilized in the synthesis of pyrimidine (B1678525) derivatives. Pyrimidines are a class of heterocyclic compounds with a wide range of biological activities. wjarr.com One common method for pyrimidine synthesis involves the condensation of a compound containing an amidine structure (like urea) with a three-carbon component. wjarr.com By using a derivative of (2-Fluoro-4-iodophenyl)-urea in such a reaction, pyrimidine-based structures incorporating this specific phenyl moiety can be constructed. These hybrid molecules can then be evaluated for their potential as anticancer agents or other therapeutic applications. nih.gov For example, a series of pyrimidine derivatives containing aryl urea moieties were synthesized and showed promising anticancer activity. nih.gov

A general synthetic route to pyrimidine derivatives often involves the cyclization of a β-formyl enamide with urea. wjarr.com Another approach is the multi-component reaction of benzaldehydes, ethyl cyanoacetate, and thiourea. nih.gov

The (2-Fluoro-4-iodophenyl) group can be integrated into more complex polyheterocyclic systems to generate novel chemical entities with potentially enhanced biological profiles. The synthesis of such systems often involves multi-step reaction sequences. For instance, the palladium-catalyzed cross-coupling reaction between an organozinc iodide and an aryl halide provides a method for preparing protected fluorinated phenylalanine analogues, which can then be further elaborated into more complex structures. beilstein-journals.org

The development of thienopyrimidine derivatives is one example of constructing polyheterocyclic systems. These compounds have been evaluated as kinase inhibitors, with some analogs showing potent and selective c-Kit inhibition. nih.gov The synthesis of these complex molecules allows for the exploration of a wider chemical space and the potential to target multiple biological pathways. nih.gov

Radioiodination Approaches for Isotopic Labeling in Research Applications

The presence of an iodine atom in the (2-fluoro-4-iodophenyl)-urea structure makes it an excellent candidate for radioiodination, a process that replaces a stable iodine atom with a radioactive isotope, such as Iodine-123 (¹²³I), Iodine-124 (¹²⁴I), Iodine-125 (¹²⁵I), or Iodine-131 (¹³¹I). These radiolabeled analogs are invaluable tools in pharmaceutical research, particularly for in vivo imaging techniques like Positron Emission Tomography (PET) with ¹²⁴I and Single Photon Emission Computed Tomography (SPECT) with ¹²³I or ¹³¹I, as well as in vitro binding assays and biodistribution studies using ¹²⁵I.

A significant application of (2-fluoro-4-iodophenyl)-urea is as a key intermediate in the synthesis of the MEK inhibitor, Trametinib. nih.govnewdrugapprovals.org Research into the pharmacokinetics and target engagement of Trametinib has led to the development of methods to radioiodinate this drug, which are directly applicable to its (2-fluoro-4-iodophenyl) precursor moiety.

A prominent method for radioiodinating aryl iodides involves an initial conversion of the iodo-group to a more reactive precursor, such as a trialkylstannyl or a boronic ester group. For instance, a highly efficient method for the synthesis of ¹²⁴I-Trametinib has been developed that starts with the conversion of the stable 4-iodo group on the phenyl ring to a boronato-pinacol ester. nih.govsnmjournals.orgsnmjournals.org This precursor then undergoes a copper-mediated radioiodination reaction with Na[¹²⁴I]. This approach offers high radiochemical yields (approximately 70%) and can be completed rapidly, making it suitable for short-lived radioisotopes. nih.govsnmjournals.org

General Scheme for Radioiodination via a Boronic Ester Precursor:

Precursor Synthesis: The aryl iodide (Ar-I) is reacted with a borane (B79455) reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst to yield the aryl boronic ester (Ar-B(pin)).

Radioiodination: The aryl boronic ester precursor is then reacted with a source of radioiodide (e.g., Na[¹²⁴I]) in the presence of a copper catalyst and an oxidant to yield the radioiodinated product (Ar-*I).

Another well-established method for radioiodination is iododestannylation, where a trialkyltin precursor (e.g., trimethylstannyl or tri-n-butylstannyl) is reacted with radioiodide in the presence of an oxidizing agent. This method has been successfully used for the high-yield synthesis of radioiodinated pyridopyrimidinone-based kinase inhibitors that also contain a 4-iodophenylamino moiety. nih.gov The stannyl (B1234572) precursors are typically prepared from the corresponding aryl bromide or iodide via palladium-mediated coupling. The subsequent radio-iododestannylation is often rapid and efficient. nih.govmdpi.com

The choice of radioisotope depends on the intended application. For PET imaging, a positron emitter like ¹²⁴I is used. nih.gov For in vitro assays and preclinical biodistribution studies, gamma emitters with longer half-lives like ¹²⁵I are often preferred. nih.govmdpi.com The successful radioiodination of complex molecules like Trametinib underscores the feasibility of applying these techniques to label (2-fluoro-4-iodophenyl)-urea and its derivatives for a wide range of research applications, from studying drug metabolism and pharmacokinetics to non-invasively monitoring target engagement in vivo. nih.gov

Below is a table summarizing key radioiodination approaches relevant to the (2-fluoro-4-iodophenyl) moiety.

| Method | Precursor | Key Reagents | Isotope Examples | Application |

| Copper-Mediated Iododeboronation | Aryl Boronic Ester (Ar-B(pin)) | Cu catalyst, Oxidant, Na[I] | ¹²³I, ¹²⁴I, ¹³¹I | PET/SPECT Imaging |

| Iododestannylation | Aryl Stannane (Ar-SnR₃) | Oxidant (e.g., H₂O₂), Na[I] | ¹²⁴I, ¹²⁵I, ¹³¹I | In vitro assays, Imaging |

Role As a Chemical Probe and in Chemical Biology Investigations

Investigation of Molecular Target Interactions

The specific arrangement of the fluoro and iodo substituents on the phenyl ring, combined with the urea (B33335) moiety, provides a scaffold that can be systematically modified to probe interactions with various biomolecules. This has made compounds like (2-Fluoro-4-iodophenyl)-urea instrumental in identifying and characterizing molecular targets.

(2-Fluoro-4-iodophenyl)-urea is a key building block in the synthesis of potent enzyme inhibitors, particularly those targeting protein kinases. It serves as a crucial intermediate for Trametinib (GSK1120212), a highly potent and selective allosteric inhibitor of mitogen-activated protein kinase kinase (MEK) 1 and 2. nih.gov The diaryl urea structure is a common motif in a class of kinase inhibitors that target the ATP-binding site or allosteric pockets. frontiersin.org

The inhibitory activity of such compounds is often evaluated through in vitro kinase assays. For instance, a study on novel pyridin-2-yl urea inhibitors targeting Apoptosis signal-regulating kinase 1 (ASK1) demonstrated nanomolar inhibitory concentrations (IC₅₀). mdpi.com While not the exact compound, this highlights the potential of the urea scaffold. The table below shows representative data for urea-based inhibitors against various kinases, illustrating the potency achievable with this chemical class.

| Compound Class | Target Kinase | IC₅₀ (nM) |

| Pyridin-2-yl ureas | ASK1 | 1.55 - 45.27 |

| Urea Derivatives | FGFR1 | ~570 |

| Trametinib | MEK1/2 | ~0.9 |

| This table presents a compilation of data for different urea-based inhibitors to illustrate the general potency of this compound class. Data sourced from multiple studies. nih.govfrontiersin.orgmdpi.com |

The fluorine and iodine atoms on the phenyl ring of (2-Fluoro-4-iodophenyl)-urea can significantly influence binding affinity and selectivity, potentially through halogen bonding interactions with the target enzyme.

The (2-Fluoro-4-iodophenyl)-urea scaffold is also utilized in the development of ligands for various receptors. To understand the selectivity of these compounds and their potential off-target effects, they are often screened against a panel of receptors.

A study investigating novel urea-based compounds as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1) also assessed their binding against a panel of G-protein coupled receptors (GPCRs) expressed in the central nervous system. nih.gov This type of profiling is critical to ensure that a chemical probe or drug candidate interacts specifically with its intended target. For example, a lead compound, while effective against its target, was profiled to determine its interaction with serotonin (B10506) and dopamine (B1211576) receptors to predict potential neurological side effects. nih.gov The results of such binding assays are typically expressed as the percentage of inhibition at a given concentration.

The table below is a hypothetical representation of data from a receptor binding profile for a urea-based compound, illustrating how selectivity is assessed.

| Receptor Target | Ligand Concentration (µM) | % Inhibition |

| FGFR1 | 10 | 85 |

| Dopamine D1 | 10 | 12 |

| Dopamine D2 | 10 | 18 |

| Serotonin 5-HT1A | 10 | 5 |

| Serotonin 5-HT2A | 10 | 9 |

| Adrenergic α1 | 10 | 2 |

| This table is a representative example based on methodologies described in the literature for profiling urea-based compounds. nih.gov |

This profiling helps in refining the chemical structure to enhance potency for the desired receptor while minimizing interactions with others, a key aspect of developing selective chemical probes.

Understanding how a ligand binds to its protein target at an atomic level is fundamental for rational drug design. X-ray crystallography and other structural biology techniques have provided detailed insights into the interactions of diaryl urea-containing inhibitors.

A landmark study revealed the structural basis for the action of Trametinib, which is synthesized from (2-Fluoro-4-iodophenyl)-urea, on the KSR-MEK protein complex. nih.gov The crystal structure showed that Trametinib binds to an allosteric pocket on MEK. nih.govnih.gov Crucially, the binding mode was unexpected: Trametinib directly engages the scaffold protein KSR at the interface where it binds to MEK. nih.gov The KSR protein remodels the allosteric pocket on MEK, which in turn affects the binding kinetics and residence time of the drug. nih.gov This demonstrates that the (2-Fluoro-4-iodophenyl)-urea portion of the molecule is integral to a sophisticated binding mechanism that involves a protein-protein interface. This interaction highlights the plasticity of the binding pocket and reveals a "bump and hole" system, where the drug's structure is accommodated through conformational changes involving both proteins in the complex. nih.gov

Modulation of Cellular Signaling Pathways and Biochemical Processes

By interacting with key molecular targets, (2-Fluoro-4-iodophenyl)-urea-based probes and inhibitors can modulate entire cellular signaling cascades and biochemical pathways. This makes them powerful tools for dissecting complex biological systems and for therapeutic intervention in diseases where these pathways are dysregulated.

The primary application of (2-Fluoro-4-iodophenyl)-urea derivatives has been in the modulation of kinase activity. As the precursor to Trametinib, it is linked to the inhibition of the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in various cancers. nih.gov

Trametinib functions as an allosteric inhibitor, meaning it does not bind to the active site where ATP binds, but to a separate pocket on the MEK enzyme. nih.gov This binding prevents the conformational changes necessary for MEK to be activated by its upstream kinase, RAF, and in turn, prevents MEK from activating its downstream target, ERK. nih.gov This specific mode of inhibition effectively shuts down the signal transduction through this critical proliferation pathway. The consequence of this enzyme activity modulation is the suppression of cell growth and, in some cases, the induction of programmed cell death (apoptosis).

Protein-protein interactions (PPIs) are fundamental to most cellular functions, and their disruption by small molecules is a significant area of chemical biology. nih.govnih.goveurekalert.org The (2-Fluoro-4-iodophenyl)-urea scaffold has been shown to be involved in the modulation of such interactions.

The binding of Trametinib provides a compelling example. Structural studies have shown that Trametinib binding is not only dependent on the MEK enzyme but also on MEK's interaction with the scaffold protein KSR. nih.gov Furthermore, the binding of Trametinib to the KSR-MEK complex leads to the disruption of the related RAF-MEK protein-protein interaction. nih.gov This is a sophisticated mechanism where the small molecule exploits the presence of one PPI (KSR-MEK) to disrupt another (RAF-MEK), effectively altering the composition and signaling output of the larger protein complex. This demonstrates the potential of urea-based molecules to act as probes to study the dynamics of protein-protein interactions within signaling complexes and to serve as therapeutic agents that function by disrupting these critical interactions. nih.govuky.edu

Influence on Subcellular Structures (e.g., Microtubule Depolymerization)

While the broader class of urea-containing compounds has been investigated for effects on the cytoskeleton, specific data on the influence of (2-Fluoro-4-iodophenyl)-urea on microtubule depolymerization is not extensively documented in publicly available research. However, studies on structurally related compounds can provide valuable insights.

For instance, research on other iodo-phenyl urea derivatives has demonstrated significant effects on microtubule dynamics. A notable example is N-(4-iodophenyl)-N′-(2-chloroethyl)urea (ICEU), which has been identified as a microtubule disrupter. Studies have shown that ICEU's cytotoxic effects are linked to the disruption of the cytoskeleton through microtubule depolymerization. This action is believed to result from the alkylation of β-tubulin. While this provides a potential mechanism for how a molecule with a similar iodophenyl urea scaffold might interact with microtubules, it is crucial to note that the chloroethyl group in ICEU plays a significant role in its alkylating activity, a feature absent in the simpler (2-Fluoro-4-iodophenyl)-urea structure.

The presence of the fluorine and iodine atoms on the phenyl ring of (2-Fluoro-4-iodophenyl)-urea imparts specific electronic and steric properties that could theoretically influence its interaction with biological macromolecules. However, without direct experimental evidence, its effect on microtubule depolymerization remains speculative.

| Compound | Observed Effect on Microtubules | Mechanism of Action | Reference Moiety |

| N-(4-iodophenyl)-N′-(2-chloroethyl)urea (ICEU) | Microtubule Disruption/Depolymerization | Alkylation of β-tubulin | Iodophenyl urea |

| (2-Fluoro-4-iodophenyl)-urea | Not explicitly documented | Unknown | Iodophenyl urea |

Application in Proteomic Methods for Novel Target Identification

The use of chemical probes in conjunction with proteomic methods is a powerful strategy for identifying novel protein targets of small molecules. This approach typically involves modifying a compound of interest with a reactive group or a tag that allows for the capture and subsequent identification of its binding partners from a complex biological sample.

Currently, there is a lack of specific studies in the scientific literature detailing the application of (2-Fluoro-4-iodophenyl)-urea as a chemical probe for proteomic-based target identification. The compound itself, in its unmodified form, is not inherently suited for such applications as it lacks a photo-reactive or bio-orthogonal handle necessary for covalent cross-linking or click chemistry-based enrichment of target proteins.

However, the (2-Fluoro-4-iodophenyl)-urea scaffold represents a potential starting point for the design of such chemical probes. The phenyl ring offers positions for the introduction of functionalities like azides, alkynes, or diazirines, which are commonly used in chemical proteomics. A hypothetical workflow for developing a probe based on this scaffold would involve:

Synthesis of a derivatized probe: Modifying the (2-Fluoro-4-iodophenyl)-urea structure to include a photo-affinity label or a clickable tag.

Cellular treatment and target engagement: Incubating the probe with live cells or cell lysates to allow for binding to its protein targets.

Cross-linking or click reaction: Using UV light to induce covalent cross-linking (for photo-affinity probes) or performing a click reaction to attach a reporter tag (e.g., biotin).

Enrichment and identification: Isolating the probe-protein complexes using affinity purification (e.g., streptavidin beads for biotin-tagged proteins) followed by mass spectrometry to identify the bound proteins.

While this outlines a potential application, it is important to reiterate that to date, no published research has specifically implemented this approach with (2-Fluoro-4-iodophenyl)-urea. The primary focus in the literature remains on its utility as a synthetic intermediate for creating more complex bioactive molecules.

| Proteomic Application | Status for (2-Fluoro-4-iodophenyl)-urea | Potential Modification for Use as a Probe |

| Novel Target Identification | Not reported in literature | Introduction of azide, alkyne, or diazirine groups |

| Validation of Known Targets | Not reported in literature | Development of a tagged version for pull-down assays |

Application As a Versatile Synthetic Building Block

Role in Organic Synthesis of Advanced Intermediates

(2-Fluoro-4-iodophenyl)-urea serves as a crucial starting material or intermediate in the synthesis of advanced organic compounds. arborpharmchem.com The presence of both fluorine and iodine atoms on the phenyl ring provides distinct opportunities for selective chemical modifications. The iodine atom, in particular, is susceptible to a range of coupling reactions, such as the Suzuki and Heck reactions, which are fundamental for forming new carbon-carbon bonds and assembling complex molecular frameworks.

The synthesis of (2-Fluoro-4-iodophenyl)-urea itself is typically achieved through the reaction of 2-fluoro-4-iodoaniline (B146158) with an appropriate isocyanate. For instance, the reaction with methyl isocyanate yields 1-(2-Fluoro-4-iodophenyl)-3-methylurea. An alternative synthetic route involves the initial formation of 2-fluoro-4-iodophenyl isocyanate from 2-fluoro-4-iodoaniline, followed by a reaction with ammonia (B1221849) or an amine to generate the urea (B33335) derivative. These synthetic strategies are crucial for producing the necessary building blocks for more complex molecules.

A notable example of its application is in the synthesis of 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea. iodobenzene.ltd This compound, derived from (2-Fluoro-4-iodophenyl)-urea, serves as a key intermediate in the development of new chemical entities. iodobenzene.ltd The urea functional group itself can participate in various reactions, and its presence is often critical for the biological activity of the final products. nih.govnih.gov

Precursor for Complex Research Compounds

The structural motifs present in (2-Fluoro-4-iodophenyl)-urea make it an ideal precursor for the synthesis of complex research compounds, particularly in the field of medicinal chemistry. The diaryl urea scaffold is a well-established pharmacophore found in numerous clinically used drugs and investigational agents. nih.gov

Research has demonstrated that derivatives of (2-Fluoro-4-iodophenyl)-urea can be designed and synthesized to target specific biological pathways. For example, by modifying the urea functionality and the substituents on the phenyl ring, chemists can create libraries of compounds for screening against various diseases. nih.govnih.gov The fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom provides a handle for further chemical elaboration or for radiolabeling studies.

The synthesis of novel urea compounds as potential inhibitors of enzymes like FGFR1 for applications in cancer therapy highlights the importance of this chemical scaffold. nih.gov Furthermore, the development of fluorinated compounds is a significant area of research in pharmaceutical sciences due to their unique properties. rsc.org The synthesis of various fluorinated aromatic and heterocyclic molecules often relies on versatile intermediates like (2-Fluoro-4-iodophenyl)-urea. rsc.orgnih.gov

Contributions to Material Chemistry Applications

Beyond its role in medicinal chemistry, the unique electronic properties of (2-Fluoro-4-iodophenyl)-urea and its derivatives suggest potential applications in material science. The presence of halogens can influence the electronic characteristics of organic molecules, making them suitable for use in the development of advanced materials.

While this area is less explored compared to its pharmaceutical applications, the halogenated phenylurea structure could be incorporated into polymers or organic frameworks to create materials with specific optical or electronic properties. The potential for these compounds to be used in the development of organic semiconductors has been noted, where the halogenated structure can be exploited for its electronic effects. The ability to tune the properties of these materials through synthetic modifications of the (2-Fluoro-4-iodophenyl)-urea core makes it an intriguing building block for future material chemistry research. iodobenzene.ltd

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.